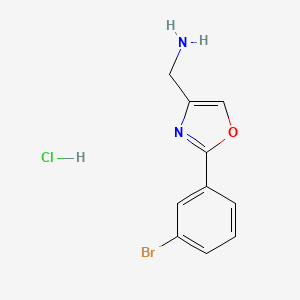

(2-(3-Bromophenyl)oxazol-4-yl)methanamine hydrochloride

Description

(2-(3-Bromophenyl)oxazol-4-yl)methanamine hydrochloride is a brominated oxazole derivative featuring a 3-bromophenyl substituent at the oxazole ring’s 2-position and an amine group at the 4-position, stabilized as a hydrochloride salt. Oxazole-based compounds are widely explored in medicinal chemistry due to their heterocyclic rigidity, which enhances binding affinity to biological targets .

Properties

IUPAC Name |

[2-(3-bromophenyl)-1,3-oxazol-4-yl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O.ClH/c11-8-3-1-2-7(4-8)10-13-9(5-12)6-14-10;/h1-4,6H,5,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTDBTRHDVWGXOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NC(=CO2)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(3-Bromophenyl)oxazol-4-yl)methanamine hydrochloride typically involves the formation of the oxazole ring followed by the introduction of the bromophenyl and methanamine groups. One common method is the cyclization of a suitable precursor, such as a 3-bromophenyl-substituted α-amino ketone, under acidic conditions to form the oxazole ring. The methanamine group can then be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

(2-(3-Bromophenyl)oxazol-4-yl)methanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

Reduction: Reduction reactions can convert the bromophenyl group to other substituents.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly in the following areas:

- Anticancer Activity : Research has shown that (2-(3-Bromophenyl)oxazol-4-yl)methanamine hydrochloride exhibits cytotoxic effects against various cancer cell lines. Studies indicate an IC50 value that suggests significant inhibitory activity, highlighting its potential as a chemotherapeutic agent .

- Neuropharmacology : Investigations into its effects on neurotransmitter systems have revealed that this compound may modulate serotonin and dopamine pathways. Such interactions are crucial for developing treatments for mood disorders and other neurological conditions.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules:

- Building Block for Pharmaceuticals : Its unique structure allows it to act as a precursor in synthesizing various pharmaceuticals, particularly those targeting specific biological pathways .

- Material Science Applications : The compound's properties make it suitable for developing materials with specific electronic or optical characteristics, expanding its utility beyond biological applications.

Study on Anticancer Properties

A notable study examined the anticancer potential of this compound against various cell lines. The results indicated significant cytotoxicity, suggesting its role as a potential therapeutic agent in cancer treatment. The study measured IC50 values and demonstrated that the compound effectively inhibits cell proliferation in certain cancer types.

Neurotransmitter Modulation Investigation

Another investigation focused on the modulation of neurotransmitter systems by this compound. Results indicated that it could influence serotonin and dopamine levels, which are critical in managing mood disorders. This finding supports further exploration into its neuropharmacological applications .

Mechanism of Action

The mechanism of action of (2-(3-Bromophenyl)oxazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The oxazole ring and the bromophenyl group can interact with enzymes or receptors, modulating their activity. The methanamine group may facilitate binding to biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Oxazole Derivatives with Varied Aromatic Substituents

Key analogs include:

- (2-(4-Methoxyphenyl)oxazol-4-yl)methanamine hydrochloride (4c) : Features a 4-methoxyphenyl group (electron-donating). Reported to exhibit antifungal activity, with an 85% synthetic yield and characterized by distinct NMR signals (δ 8.59 ppm for aromatic protons) .

- (2-(p-Tolyl)oxazol-4-yl)methanamine hydrochloride (4d) : Contains a p-tolyl group (electron-donating methyl). Synthesized in 82% yield, with NMR data indicating downfield shifts for methyl protons (δ 2.38 ppm) .

Key Differences :

- Biological Activity : While 4c and 4d were evaluated as antifungal agents, the target compound’s bioactivity remains uncharacterized in the provided evidence. Bromine’s larger atomic radius may enhance hydrophobic interactions in biological systems compared to smaller substituents.

Thiazole-Based Analogs

Thiazole derivatives, such as [2-(4-chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride, replace the oxazole’s oxygen with sulfur. Key observations:

Oxadiazole Derivatives

Compounds like [3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride () feature a 1,2,4-oxadiazole core. Differences include:

- Heterocycle Rigidity : Oxadiazoles exhibit greater planarity than oxazoles, which could influence binding to flat enzymatic pockets.

Comparative Data Table

| Compound Name | Heterocycle | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Biological Activity | Yield (%) |

|---|---|---|---|---|---|---|

| (2-(3-Bromophenyl)oxazol-4-yl)methanamine HCl | Oxazole | 3-Bromophenyl | ~289.5 | N/A | Unreported | N/A |

| (2-(4-Methoxyphenyl)oxazol-4-yl)methanamine HCl (4c) | Oxazole | 4-Methoxyphenyl | ~268.7 | N/A | Antifungal | 85 |

| (2-(p-Tolyl)oxazol-4-yl)methanamine HCl (4d) | Oxazole | p-Tolyl | ~238.7 | N/A | Antifungal | 82 |

| [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine HCl | Thiazole | 4-Chlorophenyl | 261.17 | 268 | Unreported | N/A |

| [3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine HCl | Oxadiazole | 3-Bromophenyl | ~296.5 | N/A | Unreported | N/A |

Discussion of Key Findings

- Heterocycle Impact : Thiazoles and oxadiazoles introduce distinct electronic and steric profiles, affecting stability and target interactions. Thiazoles’ higher melting points suggest enhanced crystallinity, which may correlate with shelf stability .

- Biological Implications : While oxazole derivatives 4c and 4d show antifungal activity, the target compound’s bioactivity remains unexplored. Bromine’s hydrophobicity could enhance membrane permeability, but this requires experimental validation.

Biological Activity

(2-(3-Bromophenyl)oxazol-4-yl)methanamine hydrochloride is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Overview

The molecular formula for this compound is C10H10BrN2O·HCl. This compound belongs to the oxazole class, which is known for various biological activities, including anticancer and antimicrobial properties. The presence of the bromophenyl group enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The oxazole ring facilitates:

- Hydrogen Bonding : This enhances binding affinity to targets.

- Hydrophobic Interactions : These contribute to the compound's stability within biological systems.

Biological Activities

-

Anticancer Activity

- Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, in vitro assays revealed significant inhibition of cell proliferation in breast cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications.

-

Antimicrobial Properties

- The compound has shown promising antimicrobial activity against a range of bacteria and fungi. In particular, it demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, suggesting potential use in treating infections caused by these pathogens.

-

Anti-inflammatory Effects

- Molecular docking studies indicate that this compound can inhibit pro-inflammatory pathways, reducing markers of inflammation in vitro. This suggests its potential utility in managing inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (3,5-Dimethylisoxazol-4-yl)methanamine hydrochloride | Structure | Anticancer, Antioxidant |

| (3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride | Structure | Anti-inflammatory |

| (3,5-Dimethylpyrazole derivatives | Structure | Broad spectrum: Anticancer, Antimicrobial |

The structural features of this compound enhance its reactivity and stability compared to its analogs, particularly due to the presence of the bromine atom which may facilitate interactions with biological targets.

Case Studies

- Cytotoxicity Study

- Antimicrobial Efficacy

- Inflammatory Pathway Inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-(3-Bromophenyl)oxazol-4-yl)methanamine hydrochloride?

- Methodological Answer : The synthesis typically involves cyclization of a bromophenyl-substituted oxazole precursor followed by amine functionalization. For example:

Oxazole Formation : React 3-bromobenzaldehyde with a β-ketoamide under acidic conditions (e.g., H₂SO₄) to form the oxazole core.

Amination : Introduce the methanamine group via reductive amination or nucleophilic substitution, using reagents like NaBH₃CN or NH₃/MeOH.

Hydrochloride Salt Formation : Treat the free base with HCl in anhydrous ether or methanol to precipitate the hydrochloride salt.

- Key Considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and purify intermediates via column chromatography. Validate purity with HPLC (C18 column, aqueous acetonitrile gradient) .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- 1H/13C NMR : Confirm the oxazole ring (δ 8.1–8.3 ppm for aromatic protons) and the 3-bromophenyl group (distinct coupling patterns). The methanamine group (CH₂NH₂) appears as a triplet near δ 3.5–4.0 ppm.

- HRMS : Use electrospray ionization (ESI) to verify the molecular ion [M+H]+ (calculated for C₁₀H₁₀BrN₂O·HCl: 297.98 g/mol).

- HPLC : Employ a reverse-phase column (e.g., Agilent Zorbax SB-C18) with UV detection at 254 nm to assess purity (>95%) .

Q. What are the solubility and stability considerations for this compound under experimental conditions?

- Methodological Answer :

- Solubility : The hydrochloride salt is soluble in polar solvents (e.g., DMSO, water, methanol) but poorly soluble in non-polar solvents (e.g., hexane). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute with buffer to avoid precipitation.

- Stability : Store lyophilized powder at –20°C in airtight, light-protected vials. Avoid repeated freeze-thaw cycles; conduct stability tests via HPLC over 48 hours at 4°C and 25°C .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved during structure determination?

- Methodological Answer :

- Use SHELXTL or SHELXL for refinement, ensuring proper treatment of hydrogen bonding and thermal displacement parameters. Validate the structure with R-factors (R₁ < 0.05 for high-resolution data).

- Address twinning or disorder by applying restraints (e.g., SIMU/DELU in SHELXL) and cross-validate with spectroscopic data (e.g., NMR coupling constants vs. crystallographic bond angles) .

Q. What biological targets or pathways are associated with this compound, and how can its activity be assessed?

- Methodological Answer :

- Hypothesis : The bromophenyl-oxazole scaffold may inhibit enzymes like LOXL2 (lysyl oxidase-like 2), analogous to (2-chloropyridin-4-yl)methanamine hydrochloride (IC₅₀ = 126 nM for LOXL2) .

- Assay Design :

Enzyme Inhibition : Use a fluorometric assay with recombinant LOXL2 and a fluorescent substrate (e.g., DQ collagen).

Cellular Activity : Test in fibrogenesis models (e.g., TGF-β-stimulated fibroblasts) and measure collagen cross-linking via Western blot.

- Controls : Include a known LOXL2 inhibitor (e.g., PXS-5153A) and validate target engagement using thermal shift assays .

Q. How can structure-activity relationship (SAR) studies be optimized for bromophenyl-oxazole derivatives?

- Methodological Answer :

- Variation Strategies :

- Modify the oxazole substituents (e.g., replace bromine with chlorine or methyl groups).

- Explore alternative amine groups (e.g., cyclopropylamine, benzylamine).

- High-Throughput Screening : Use parallel synthesis to generate a 96-well library. Assess activity via a fluorescence-based binding assay and prioritize hits with >50% inhibition at 10 µM.

- Data Analysis : Apply multivariate regression to correlate electronic (Hammett σ) and steric (Taft Es) parameters with biological activity .

Q. How should researchers address contradictions between computational predictions and experimental data (e.g., docking vs. binding assays)?

- Methodological Answer :

- Validation Steps :

Docking Refinement : Use induced-fit docking (IFD) in Schrödinger Suite to account for protein flexibility.

MD Simulations : Run 100-ns molecular dynamics (GROMACS) to assess binding stability (RMSD < 2 Å).

Experimental Cross-Check : Perform SPR (surface plasmon resonance) to measure binding kinetics (KD) and compare with docking scores.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.